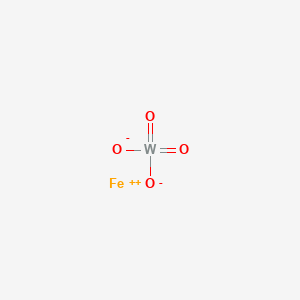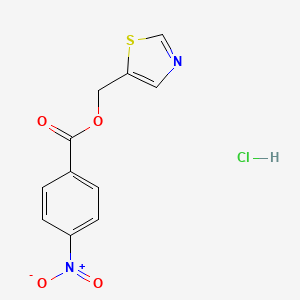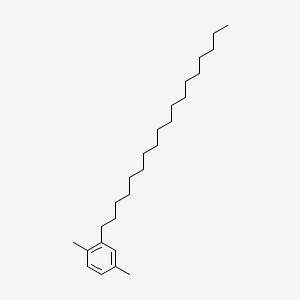
Ferrous tungstate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ferrous tungstate, also known as iron tungstate, is a chemical compound with the formula FeWO₄. It is a member of the tungstate family, which includes various metal tungstates. This compound is typically found in nature as part of the mineral wolframite, which is a solid solution of this compound and manganous tungstate. This compound is known for its unique properties, including its magnetic and optical characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ferrous tungstate can be synthesized through various methods, including solid-state metathetic reactions and hydrothermal processes. One common method involves reacting ferrous chloride with sodium tungstate under controlled conditions. The reaction typically occurs at elevated temperatures to ensure complete conversion to this compound.
Industrial Production Methods: In industrial settings, this compound is often produced by reacting ferrous sulfate with sodium tungstate in an aqueous solution. The resulting precipitate is then filtered, washed, and dried to obtain pure this compound. This method is favored for its simplicity and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: Ferrous tungstate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or sodium borohydride.
Substitution: Substitution reactions often involve the replacement of the ferrous ion with other metal ions, such as manganese or zinc, under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of ferric tungstate, while reduction can yield elemental tungsten and iron.
Wissenschaftliche Forschungsanwendungen
Ferrous tungstate has a wide range of applications in scientific research due to its unique properties:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: this compound nanoparticles are explored for their potential use in biomedical applications, such as drug delivery and imaging.
Medicine: Research is ongoing to investigate the potential therapeutic applications of this compound, particularly in cancer treatment.
Industry: It is used in the production of tungsten metal and alloys, which are essential in various industrial applications, including the manufacturing of hard metals and superalloys.
Wirkmechanismus
The mechanism by which ferrous tungstate exerts its effects is primarily related to its ability to participate in redox reactions. The ferrous ion (Fe²⁺) can undergo oxidation to ferric ion (Fe³⁺), while the tungstate ion (WO₄²⁻) can participate in various chemical transformations. These redox properties make this compound an effective catalyst and a valuable compound in various chemical processes.
Vergleich Mit ähnlichen Verbindungen
Manganous Tungstate (MnWO₄): Similar to ferrous tungstate, manganous tungstate is part of the wolframite mineral series. It shares similar magnetic and optical properties but differs in its specific applications and reactivity.
Zinc Tungstate (ZnWO₄): Zinc tungstate is known for its luminescent properties and is widely used in scintillation detectors. Unlike this compound, it does not exhibit significant magnetic properties.
Uniqueness: this compound is unique due to its combination of magnetic and catalytic properties, making it valuable in both scientific research and industrial applications. Its ability to undergo various redox reactions also sets it apart from other tungstates.
Eigenschaften
CAS-Nummer |
20405-35-0 |
|---|---|
Molekularformel |
FeO4W |
Molekulargewicht |
303.68 g/mol |
IUPAC-Name |
dioxido(dioxo)tungsten;iron(2+) |
InChI |
InChI=1S/Fe.4O.W/q+2;;;2*-1; |
InChI-Schlüssel |
SSWAPIFTNSBXIS-UHFFFAOYSA-N |
Kanonische SMILES |
[O-][W](=O)(=O)[O-].[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2,3-dichloro-4-(1H-tetrazol-5-ylmethoxy)phenyl] 2-thienyl ketone](/img/structure/B13814094.png)
![N-[(E)-4-phenylbut-2-enyl]acetamide](/img/structure/B13814098.png)
![1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-[[2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]nicotinonitrile](/img/structure/B13814103.png)

![methyl 2-[(2E)-3,7-dimethylocta-2,6-dienoxy]-6-hydroxy-3-(hydroxymethyl)-4-methoxybenzoate](/img/structure/B13814115.png)
![3-[3-(Dimethylamino)-2-propenylidene]-2(3H)-benzofuranone](/img/structure/B13814118.png)

![1-Oxaspiro[5.5]undecane,4-methylene](/img/structure/B13814128.png)
![1-Piperazinecarboxylic acid, 4-[5-[(phenylamino)methylene]-2-[(phenylimino)methyl]-1-cyclopenten-1-yl]-, ethyl ester](/img/structure/B13814137.png)

![dipotassium;2-[(E)-oct-1-enyl]butanedioate](/img/structure/B13814145.png)
![(6E,14E)-12-hydroxy-2-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-9-[(2R,3S,4R,6R)-3-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,8,12-trimethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione](/img/structure/B13814149.png)

![(5E)-3-Ethyl-5-(3-[(Z)-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-2-EN-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B13814170.png)
